4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
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Overview
Description
4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a complex organic compound with a unique structure that includes a pyridazine ring, a benzamide group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various catalysts for facilitating the formation of carbon-sulfur and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide and pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
IUPAC Name |
4-methyl-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-4-6-14(7-5-13)19(25)21-16-8-9-18(23-22-16)27-12-17(24)20-11-15-3-2-10-26-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJCTGQSBGKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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